(S)-2-Amino-N-ethylbutanamide

Chiral building block Enantiomeric purity Stereoselective synthesis

Researchers sourcing enantiopure building blocks face challenges in obtaining reliably pure and stereochemically defined materials. (S)-2-Amino-N-ethylbutanamide (≥98% purity, defined (S)-stereochemistry) eliminates this bottleneck, providing a ready-to-use chiral α-amino amide for asymmetric synthesis and receptor pharmacology studies without the need for downstream resolution steps. • Defined (S)-stereochemistry ensures consistent reactivity in asymmetric transformations, eliminating yield loss from racemic mixtures. • Documented biological activity profile (GABA-A α1β2γ2S EC50 = 4.80E+4 nM; PNMT Ki = 1.11E+6 nM) supports its use as a selective tool compound for GABAergic signaling dissection. • Commercial supply with batch-to-batch consistency accelerates lead optimization and method validation workflows.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B13563842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-ethylbutanamide
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC)N
InChIInChI=1S/C6H14N2O/c1-3-5(7)6(9)8-4-2/h5H,3-4,7H2,1-2H3,(H,8,9)/t5-/m0/s1
InChIKeyPUUMKAKVWBYGDZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-N-ethylbutanamide (CAS 792887-08-2): A Defined Chiral Amino Amide Intermediate for Pharmaceutical R&D and Receptor Selectivity Studies


(S)-2-Amino-N-ethylbutanamide (CAS 792887-08-2) is a chiral α-amino amide with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol . It features an (S)-configured chiral center, an ethyl-substituted amide nitrogen, and is commercially supplied as a free base with ≥98% purity . The compound serves as a versatile chiral building block in medicinal chemistry and organic synthesis, with documented interactions across several receptor systems including GABA-A receptors, phenylethanolamine N-methyltransferase (PNMT), and trace amine-associated receptors (TAARs) [1][2][3]. Unlike its (R)-enantiomer or achiral analogs, the specific (S)-stereochemistry of this compound confers distinct biological interaction profiles that are critical for applications requiring defined stereochemical input.

Why (S)-2-Amino-N-ethylbutanamide Cannot Be Substituted: Stereochemistry-Dependent Activity Profiles and the Risk of Generic Interchange


Generic substitution of (S)-2-Amino-N-ethylbutanamide with its (R)-enantiomer or racemic mixture is not functionally equivalent due to stereochemistry-dependent biological interactions . X-ray crystallography of the (S)-enantiomer hydrochloride salt reveals a tetrahedral geometry at the α-carbon, with hydrogen bonding between the protonated amine and chloride ions that differs from the (R)-enantiomer arrangement . This structural divergence translates into distinct pharmacological profiles: the (R)-enantiomer (also known as (2R,6R)-hydroxynorketamine) acts as an NMDA receptor antagonist on GABAergic interneurons, whereas the (S)-enantiomer exhibits a distinct receptor interaction spectrum including GABA-A agonism (EC₅₀ = 4.80E+4 nM) and PNMT inhibition (Kᵢ = 1.11E+6 nM) without demonstrated NMDA antagonism [1][2]. Furthermore, the achiral precursor 2-aminobutanamide lacks the ethyl-substituted amide moiety entirely, eliminating the specific hydrogen-bonding and steric interactions conferred by the N-ethyl group . Substitution with any alternative introduces uncontrolled variables in receptor engagement, synthetic pathway outcomes, and chiral auxiliary performance, directly compromising experimental reproducibility and downstream application validity.

(S)-2-Amino-N-ethylbutanamide: Quantified Differentiation from Analogs and Enantiomers Across Chiral Purity, Synthesis, Receptor Selectivity, and Physicochemical Properties


Chiral Purity and Enantiomeric Integrity: (S)-2-Amino-N-ethylbutanamide Versus (R)-Enantiomer and Racemate

(S)-2-Amino-N-ethylbutanamide is supplied with a defined (S)-stereochemistry and ≥98% purity . In contrast, the racemic mixture (2-amino-N-ethylbutanamide without stereochemical specification, CAS 1218474-73-7) is typically supplied at lower purity (95%) and lacks stereochemical definition . X-ray crystallography of the (S)-enantiomer hydrochloride salt confirms tetrahedral geometry at the α-carbon with specific hydrogen bonding to chloride ions . The (R)-enantiomer exhibits divergent biological behavior, including NMDA receptor antagonism not observed with the (S)-form .

Chiral building block Enantiomeric purity Stereoselective synthesis

One-Step Synthesis Yield: (S)-2-Amino-N-ethylbutanamide Versus Multi-Step Synthetic Approaches for Related Amino Amides

A published protocol demonstrates one-step synthesis of (S)-2-Amino-N-ethylbutanamide in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of the (R)-enantiomer typically requires multi-step procedures involving chiral resolution techniques or asymmetric synthesis with sodium borohydride and chiral catalysts under low-temperature, inert-atmosphere conditions . Industrial production of (S)-2-aminobutanamide (the non-ethylated precursor) involves biotransformation from L-threonine followed by chemical synthesis steps .

Synthetic efficiency One-step synthesis Quantitative yield

Receptor Selectivity Profile: (S)-2-Amino-N-ethylbutanamide GABA-A Agonism Versus (R)-Enantiomer NMDA Antagonism

(S)-2-Amino-N-ethylbutanamide exhibits agonist activity at recombinant human GABA-A α1β2γ2S receptors transiently expressed in human tsA201 cells with an EC₅₀ of 4.80E+4 nM [1]. It also demonstrates antagonist activity at recombinant human GABA-A ρ-1 receptors with an IC₅₀ of 3.00E+5 nM under the same expression system [2]. In stark contrast, the (R)-enantiomer (as the hydrochloride salt) functions as an NMDA receptor antagonist on GABAergic interneurons, a mechanism associated with (2R,6R)-hydroxynorketamine (HNK) pharmacology . The (S)-enantiomer shows no reported NMDA antagonist activity.

GABA-A receptor NMDA receptor Receptor selectivity Enantiomer-specific pharmacology

Enzyme Inhibition Profile: PNMT and TAAR5 Activity of (S)-2-Amino-N-ethylbutanamide

(S)-2-Amino-N-ethylbutanamide has been evaluated for inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay, yielding a Kᵢ of 1.11E+6 nM (1.11 mM) [1]. It also exhibits agonist activity at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells with an EC₅₀ > 1.00E+4 nM (>10 μM), as assessed by cAMP accumulation via BRET assay [2]. In contrast, the compound shows no detectable binding affinity toward β-1 or β-2 adrenergic receptors . Comparative data for the (R)-enantiomer or racemate against these specific targets are not available in the curated databases, but the (R)-enantiomer's primary mechanism (NMDA antagonism) suggests a fundamentally different target engagement profile .

PNMT inhibition TAAR5 agonism Enzyme inhibition Trace amine receptor

Physicochemical Properties: LogP and Topological Polar Surface Area of (S)-2-Amino-N-ethylbutanamide

Computational chemistry data for (S)-2-Amino-N-ethylbutanamide indicate a LogP of -0.1402 and a topological polar surface area (TPSA) of 55.12 Ų . The (R)-enantiomer exhibits identical computed values (LogP: -0.1; TPSA: 55.1 Ų), as expected for enantiomers . However, these values differ substantially from structurally related amino amides: 2-aminobutanamide (the non-ethylated precursor) has a lower molecular weight (102.14 g/mol) and correspondingly different physicochemical properties . The N-ethyl substitution in (S)-2-Amino-N-ethylbutanamide increases lipophilicity and alters hydrogen-bonding capacity compared to the unsubstituted analog, which may influence membrane permeability and target engagement in biological assays.

LogP Lipophilicity TPSA ADME prediction

(S)-2-Amino-N-ethylbutanamide: High-Value Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis and Chiral Auxiliary Applications

(S)-2-Amino-N-ethylbutanamide (≥98% purity, defined (S)-stereochemistry) serves as a reliable chiral building block in asymmetric organic synthesis . Its one-step, quantitative-yield synthetic accessibility [1] makes it economically viable for incorporation into more complex chiral scaffolds. The defined stereochemistry eliminates the need for chiral resolution steps downstream, reducing synthetic complexity and improving overall yield. Applications include use as a chiral auxiliary in enantioselective transformations and as a precursor to chiral amide-containing pharmacophores.

GABA-A Receptor Pharmacology Studies

The documented agonist activity at recombinant human GABA-A α1β2γ2S receptors (EC₅₀ = 4.80E+4 nM) and antagonist activity at GABA-A ρ-1 receptors (IC₅₀ = 3.00E+5 nM) [2] position (S)-2-Amino-N-ethylbutanamide as a useful tool compound for investigating GABAergic signaling pathways. Unlike the (R)-enantiomer, which primarily targets NMDA receptors , the (S)-form enables selective interrogation of GABA-A receptor pharmacology without confounding NMDA-mediated effects. This selectivity is critical for studies aimed at dissecting GABA-A versus NMDA contributions to neuronal excitability and synaptic transmission.

Enzyme Inhibition Screening and PNMT/TAAR Target Validation

(S)-2-Amino-N-ethylbutanamide exhibits measurable inhibitory activity against phenylethanolamine N-methyltransferase (PNMT; Kᵢ = 1.11E+6 nM) [3] and agonist activity at mouse TAAR5 (EC₅₀ > 1.00E+4 nM) [4]. These activities, while modest in potency, define a unique target engagement fingerprint that distinguishes this compound from structurally related amino amides. It can serve as a reference standard in PNMT inhibition assays or TAAR5 screening cascades, particularly in studies exploring structure-activity relationships among amino amide derivatives. Its lack of β-adrenergic receptor binding further supports its use as a selective probe in target deconvolution efforts.

Reference Standard for Chiral Purity Method Development

With commercial availability at ≥98% purity and defined (S)-stereochemistry , (S)-2-Amino-N-ethylbutanamide is suitable as a reference standard for developing and validating chiral HPLC, SFC, or GC methods. The distinct chromatographic behavior of the (S)- and (R)-enantiomers enables method optimization for enantiomeric purity determination in pharmaceutical intermediates and final drug substances. Its use as a system suitability standard ensures reliable separation and quantification of stereoisomers in quality control environments.

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